molecular formula C23H27NO4 B12308271 (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Cat. No.: B12308271
M. Wt: 381.5 g/mol
InChI Key: XJEVIPVJYGAMKH-UHFFFAOYSA-N
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Description

Contextualization of Non-Canonical Amino Acids in Contemporary Chemical Biology

Non-canonical amino acids, also known as unnatural amino acids, are those not found among the 20 proteinogenic amino acids that are naturally encoded by the genetic code. thedailyscientist.orgrsc.org Their introduction into peptide and protein structures is a powerful strategy to modulate their properties and functions.

The incorporation of ncAAs significantly broadens the chemical diversity of peptides and proteins. thedailyscientist.orgrsc.org By introducing novel side chains and backbones, researchers can create molecules with enhanced stability, altered conformations, and unique functionalities. thedailyscientist.orgnih.gov This expanded diversity is instrumental in developing new therapeutic agents, diagnostic tools, and biomaterials. thedailyscientist.orgrsc.org For instance, the introduction of ncAAs can lead to peptides with increased resistance to enzymatic degradation, a crucial factor for drug development. thedailyscientist.org

Peptide and protein engineering with ncAAs allows for the precise modification of biological macromolecules to achieve desired characteristics. thedailyscientist.orgacs.org This can involve enhancing the activity of an enzyme, improving the binding affinity of a receptor ligand, or creating entirely new protein functions. acs.orgnih.gov The unique side chain of (S)-2-amino-4-ethyl-hexanoic acid, with its ethyl branch, can introduce specific steric and hydrophobic interactions within a peptide structure, potentially influencing its folding and interaction with biological targets researchgate.net.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C23H27NO4/c1-3-15(4-2)13-21(22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

XJEVIPVJYGAMKH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Advanced Synthetic Methodologies for S 2 Fmoc Amino 4 Ethyl Hexanoic Acid and Analogous Branched Chain Amino Acid Derivatives

Stereoselective Synthesis of Branched-Chain α-Amino Acids

The precise control of stereochemistry is paramount in the synthesis of branched-chain α-amino acids, as the biological activity of resulting peptides and pharmaceuticals is often dependent on a specific stereoisomer.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity and mild reaction conditions. Enzymes, particularly transaminases and other amino transferases, are increasingly utilized for the asymmetric synthesis of non-canonical amino acids. ucsb.edufrontiersin.org

Dynamic Kinetic Resolution Using Transaminases and Amino Transferases

Dynamic kinetic resolution (DKR) is a highly efficient strategy that combines in situ racemization of a starting material with a stereoselective reaction, theoretically allowing for a 100% yield of a single enantiomer. Transaminases are particularly well-suited for DKR in the synthesis of β-branched α-amino acids. nih.govnih.govchemrxiv.org This process typically involves the transamination of a racemic α-keto acid, where the unreactive enantiomer is continuously racemized, allowing for its conversion to the desired product. nih.gov

Recent studies have demonstrated the use of thermophilic L-aromatic amino acid aminotransferases (L-ArATs) for the synthesis of β-branched aromatic amino acids with high diastereo- and enantioselectivity. nih.gov For instance, the transamination of various α-keto acids using a thermophilic ArAT from Thermus thermophilus (TtArAT) has been shown to proceed via a DKR process, affording the corresponding L-amino acids with excellent stereocontrol. nih.govnih.gov The use of a "smart" amine donor like lysine (B10760008) can further drive the reaction equilibrium towards the desired product by cyclizing into a stable imine after transamination, eliminating the need for excess amine donor or complex multi-enzyme systems. chemrxiv.org

EnzymeSubstrateAmine DonorProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
TtArATβ-branched α-keto acidsL-Alanineβ-branched L-amino acidsHighHigh
Wild-type transaminasesβ-branched arylalaninesLysineβ-branched arylalaninesHigh>99%
Chemoenzymatic Synthetic Routes for Chiral Intermediates

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic catalysts to create efficient and selective synthetic routes. These approaches are particularly valuable for generating chiral intermediates that can be further elaborated into complex molecules like (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid.

One notable example is the use of enzymes for the stereoselective synthesis of γ-hydroxy amino acids. The enzyme UstD has been shown to catalyze a decarboxylative aldol (B89426) addition with a variety of aldehyde substrates, producing non-standard γ-hydroxy amino acids with high selectivity. nih.govchemrxiv.org Through directed evolution and computationally guided engineering, the activity of UstD has been significantly improved, making it a viable catalyst for gram-scale synthesis. nih.govchemrxiv.org

Another chemoenzymatic approach involves the synthesis of key chiral intermediates for pharmaceuticals. For instance, the enzymatic reduction of keto esters is a common strategy to produce chiral alcohols, which are versatile building blocks. nih.gov Similarly, the reductive amination of α-keto acids using dehydrogenases can yield chiral amino acids. nih.gov These enzymatic steps, often coupled with cofactor regeneration systems, provide access to enantiomerically pure intermediates that can be incorporated into more complex structures through subsequent chemical transformations.

EnzymeReaction TypeSubstrateProductKey Feature
UstDDecarboxylative aldol additionAldehydesγ-hydroxy amino acidsHigh selectivity
Leucine DehydrogenaseReductive aminationα-keto-β-hydroxyisovalerate(S)-β-hydroxyvalineCofactor regeneration

Organocatalytic and Transition Metal-Catalyzed Asymmetric Transformations

In addition to biocatalysis, organocatalytic and transition metal-catalyzed reactions offer powerful and versatile methods for the asymmetric synthesis of branched-chain α-amino acids.

Phase-Transfer Catalyzed Asymmetric Alkylations of Glycinate (B8599266) Schiff Bases

Phase-transfer catalysis (PTC) is a valuable technique for the asymmetric alkylation of glycine (B1666218) derivatives, providing a direct route to α-amino acids. acs.orgacs.org This method typically involves the use of a chiral quaternary ammonium (B1175870) salt to mediate the reaction between an aqueous base and an organic phase containing the glycinate Schiff base and an alkylating agent. acs.orgorganic-chemistry.org

The asymmetric alkylation of a tert-butyl glycinate-benzophenone Schiff base using a chiral cinchonidinium bromide catalyst under micellar conditions has been shown to produce alkylated products in good yields and with high enantioselectivity. acs.org The use of a chiral quaternary ammonium bromide in conjunction with 18-crown-6 (B118740) has also been effective for the alkylation of a glycinate Schiff base with racemic secondary alkyl halides, yielding β-branched α-amino acids with excellent syn- and enantioselectivities. organic-chemistry.org This method allows for the preparation of all stereoisomers of β-alkyl-α-amino acid derivatives, as the initial product can be converted to its anti-isomer through a deprotonation-protonation sequence. organic-chemistry.org

CatalystSubstrateAlkylating AgentYieldEnantiomeric Excess (ee)
O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromidetert-butyl glycinate−benzophenone Schiff baseArylmethyl bromidesGood72-85%
Chiral quaternary ammonium bromide / 18-crown-6Glycinate Schiff baseRacemic secondary alkyl halidesHighHigh
Asymmetric Mannich-Type Reactions for α-Imino Carboxylic Acid Derivatives

The asymmetric Mannich reaction is a powerful carbon-carbon bond-forming reaction for the synthesis of β-amino carbonyl compounds, which are precursors to β-amino acids. nih.govacs.org The development of organocatalysts for direct, enantioselective Mannich-type reactions has been a significant advancement in the field.

A designed amino acid, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, has been shown to catalyze the direct enantioselective anti-selective Mannich-type reaction between unmodified aldehydes and N-PMP-protected α-imino esters. nih.gov This catalyst provides the anti-products in good yields with excellent diastereoselectivity and enantioselectivity. nih.govacs.org Computational studies were instrumental in the design of this effective catalyst. nih.govacs.org

Furthermore, a one-pot Mannich route to enantioenriched α-amino esters has been developed using α-chloroglycine ester as a practical imino ester surrogate. acs.org This reaction is promoted by a chiral aminothiourea, which functions as a bifunctional catalyst, generating an iminium ion and an enolate, and then directing their stereoselective C-C bond formation. acs.org

CatalystReaction TypeSubstratesProductDiastereoselectivity (anti:syn)Enantiomeric Excess (ee)
(3R,5R)-5-methyl-3-pyrrolidinecarboxylic acidDirect Asymmetric MannichAldehydes, N-PMP-protected α-imino estersanti-β-amino esters94:6 - 98:2>97 - >99%
Chiral aminothioureaAsymmetric Mannichα-chloroglycine ester, 1,3-dicarbonyl compoundsN-carbamoyl α-amino esters-High

Classical Asymmetric Synthetic Strategies

The generation of a specific enantiomer, such as the (S)-enantiomer of 2-amino-4-ethyl-hexanoic acid, is the most critical step in the synthesis. Classical methods have established foundational routes to achieve high enantiomeric purity.

Optical Resolution Techniques for Racemic Mixtures

One of the most established methods for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This approach involves synthesizing the amino acid without stereochemical control, yielding an equal mixture of both (R) and (S) enantiomers, and then separating them.

Diastereomeric Salt Formation: A common method involves reacting the racemic amino acid with a pure chiral resolving agent, such as an optically active acid or base, to form a pair of diastereomeric salts. libretexts.orgpsu.edu These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com Once separated, the desired enantiomer of the amino acid can be recovered by removing the resolving agent. google.com

Enzymatic Resolution: A highly efficient and widely used technique is enzymatic resolution. This method leverages the stereospecificity of enzymes, which selectively act on only one enantiomer in a racemic mixture. libretexts.org For instance, aminoacylase (B1246476) enzymes can selectively hydrolyze the N-acyl derivative of the L-amino acid in a racemic mixture, leaving the D-enantiomer acylated. oup.comgoogle.comtandfonline.com The resulting free L-amino acid and the acylated D-amino acid can then be easily separated. This method is valued for producing amino acids of high optical purity. tandfonline.com The enzyme can be immobilized to allow for continuous processing and easier separation from the reaction mixture. google.comnih.gov A coupled enzyme system, using a D-amino acid oxidase (DAAO) to convert the D-enantiomer to an α-keto acid and an aminotransferase (AT) to convert the keto acid into the L-amino acid, can theoretically convert an entire racemic mixture into a single, optically pure L-amino acid. nih.gov

Table 1: Enzymatic Resolution of N-Acetyl-DL-Amino Acids with Mold Acylase This table presents data on the initial hydrolytic rates for various acetylated DL-amino acids using mold acylase, demonstrating the enzyme's substrate specificity.

N-Acetyl-DL-Amino AcidRelative Rate of Hydrolysis (%)
Methionine100
Phenylalanine55
Tryptophan53
Leucine40
Valine30
Alanine10
Data sourced from Michi, K., & Tsuda, H. (1957). tandfonline.com
Asymmetric Favorskii Rearrangement for Optically Active Aliphatic Acids

The Favorskii rearrangement is a powerful reaction for the synthesis of carboxylic acids from α-halo ketones. wikipedia.orgddugu.ac.in It typically proceeds through a cyclopropanone (B1606653) intermediate, which is formed by the intramolecular attack of an enolate on the carbon bearing the halogen. youtube.comyoutube.com The subsequent nucleophilic attack by a hydroxide (B78521) or alkoxide ion opens the strained three-membered ring to yield a carboxylic acid or ester, often with a skeletal rearrangement known as ring contraction in cyclic systems. wikipedia.orgddugu.ac.in

For the synthesis of optically active aliphatic acids, an asymmetric variant of the Favorskii rearrangement is required. Achieving asymmetry can be challenging but is crucial for producing enantiomerically enriched products. The mechanism involves the deprotonation of the α-halo ketone to form an enolate, which then cyclizes to the key cyclopropanone intermediate. The regioselectivity of the ring-opening of this intermediate is critical and is generally governed by the formation of the more stable carbanion. youtube.com In asymmetric synthesis, chiral auxiliaries or catalysts are employed to influence the stereochemical outcome of the reaction. While a well-established general asymmetric Favorskii rearrangement is not commonplace, its principles are applied in complex syntheses where the stereochemistry is controlled by existing chiral centers in the substrate or by chiral reagents.

Schreiber-Modified Nicholas Reaction and Related Alkylation Strategies

The Nicholas reaction provides a method for the propargylation of various nucleophiles. It utilizes a dicobalt hexacarbonyl complex to stabilize a propargylic cation, which can then react with a nucleophile. nih.govuwindsor.ca This strategy is particularly useful for creating carbon-carbon bonds under conditions that are often milder than traditional alkylations.

In the context of amino acid synthesis, the Nicholas reaction and its modifications are employed for the asymmetric alkylation of glycine enolate equivalents. The O'Donnell amino acid synthesis, for example, involves the alkylation of a Schiff base of a glycine ester under phase-transfer catalysis. organic-chemistry.org The Schreiber modification of the Nicholas reaction can be applied to generate chiral building blocks for amino acids. For instance, a homochiral acetylenic acid, prepared using this modification, can be converted into a β-amino acid derivative. researchgate.net This approach offers a pathway to unnatural α-amino acids by creating the side chain through the alkylation of a glycine template. organic-chemistry.orgnih.gov The dicobalt-alkyne complex serves to activate the propargylic position for nucleophilic attack and can be used to construct complex side chains that are later decomplexed to reveal the alkyne. nih.govnih.gov

Fluorenylmethyloxycarbonyl (Fmoc) Protection and Derivatization Strategies

Once the chiral amino acid is obtained, its amino group must be protected to allow for further chemical manipulations, such as peptide coupling. The Fmoc group is a cornerstone of modern peptide chemistry, favored for its stability under acidic conditions and its clean removal with a mild base, typically piperidine (B6355638). wikipedia.org

Efficient N-alpha-Fmoc Protection Methodologies

The introduction of the Fmoc group onto the α-amino nitrogen of the amino acid is a critical derivatization step. This is typically achieved by reacting the amino acid with an activated Fmoc reagent. Common reagents include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). total-synthesis.com Fmoc-OSu is often preferred as its reaction conditions are easier to control, leading to fewer side reactions. omizzur.com

Catalyst-Free Fmoc Protection in Aqueous Media

In a significant advancement towards environmentally benign chemical processes, a catalyst-free method for the N-Fmoc protection of amino acids has been developed. rsc.orgrsc.org This "green chemistry" approach is performed in aqueous media, avoiding the use of hazardous organic solvents. rsc.org The reaction proceeds efficiently by simply stirring the amino acid with Fmoc-Cl in a water-ethanol mixture at a moderately elevated temperature. rsc.org This method is not only environmentally friendly but also highly efficient, offering high yields and excellent chemoselectivity. rsc.org The process is straightforward, and the product can be easily isolated, often by simple filtration after acidification. rsc.orgrsc.org This protocol has been shown to work for a variety of amino acids with minimal racemization (less than 1%). researchgate.net

Table 2: Catalyst-Free N-Fmoc Protection of Various Amines and Amino Acids in Water This table summarizes the reaction conditions and yields for the catalyst-free Fmoc protection of a selection of amines and amino acids, highlighting the efficiency of this green methodology.

SubstrateTime (h)Yield (%)
Aniline290
4-Bromoaniline180
4-Methoxyaniline0.580
Morpholine0.3380
Octylamine0.582
Piperidine0.592
Glycine189
L-Alanine189
Data sourced from Gawande, M. B., & Branco, P. S. (2011). rsc.orgresearchgate.net

Functional Group Interconversions and Derivatization for Synthetic Utility

Once the Fmoc-protected amino acid is synthesized, its functional groups can be further manipulated to prepare it for peptide synthesis or other applications. This often involves the deprotection of a carboxyl ester or the modification of the amino acid side chain.

For many synthetic modifications, the carboxylic acid of an amino acid is first protected as an ester, typically a methyl or ethyl ester. nih.govresearchgate.net Before the amino acid can be used in SPPS, this ester must be cleaved (hydrolyzed) to reveal the free carboxylic acid for activation. The challenge is that standard ester hydrolysis conditions often use a strong base, which would also cleave the base-labile Fmoc group. nih.govnih.gov

To overcome this, mild, orthogonal hydrolysis methods have been developed. A highly effective green chemistry approach uses calcium(II) iodide (CaI₂) as an additive. nih.govresearchgate.netnih.gov The proposed mechanism involves the calcium ion acting as a protective agent for the Fmoc group, preventing its cleavage under the mildly basic conditions required for ester hydrolysis. nih.gov This method has been systematically optimized for a broad range of Fmoc-amino esters, showing high yields with no epimerization and compatibility with many acid-labile side-chain protecting groups. nih.govresearchgate.netmdpi.com

Another established, though less environmentally benign, method uses trimethyltin (B158744) hydroxide (Me₃SnOH) to achieve the same selective ester hydrolysis. nih.govresearchgate.netnih.gov

Orthogonal protection is a core strategy in peptide synthesis that allows for the selective removal of one type of protecting group in the presence of others under different reaction conditions. fiveable.menih.gov This is essential for synthesizing complex peptides or performing on-resin side-chain modifications. peptide.com

In the context of the widely used Fmoc/tBu strategy, the α-amino group is protected with the base-labile Fmoc group, while reactive side chains are protected with acid-labile groups, most commonly the tert-butyl (tBu) group. iris-biotech.de The tBu group is stable to the piperidine used for Fmoc removal but is cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de

For more advanced applications, such as on-resin cyclization or labeling, semi-permanent protecting groups are needed. peptide.com These groups are stable during the standard Fmoc deprotection steps but can be removed selectively while the peptide remains attached to the resin and other protecting groups remain intact. peptide.comiris-biotech.de

Protecting GroupAbbreviationCleavage ConditionUse
tert-ButyltBuHigh concentration of TFA (e.g., 95%) iris-biotech.dePermanent side-chain protection (Asp, Glu, Ser, Thr) iris-biotech.de
TritylTrtHigh concentration of TFA (e.g., 95%) peptide.comPermanent side-chain protection (Asn, Gln) peptide.com
MethyltritylMtt1% TFA in DCM iris-biotech.deSemi-permanent side-chain protection for on-resin modification iris-biotech.de
MethoxytritylMmt1% TFA in DCM iris-biotech.deSemi-permanent side-chain protection for on-resin modification iris-biotech.de
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMF peptide.comiris-biotech.deSemi-permanent side-chain protection (Lys) for on-resin modification iris-biotech.de
AllyloxycarbonylAlocPd(0) catalyst peptide.comSemi-permanent side-chain protection peptide.com

N-methylation of amino acids within a peptide sequence is a common modification used to increase metabolic stability and cell permeability. nih.gov The synthesis of Fmoc-N-methyl-amino acids is therefore of significant interest. enamine.net

Several synthetic routes have been developed:

Solid-Phase Biron-Kessler Method : This method uses a 2-chlorotrityl chloride (2-CTC) resin to temporarily protect the carboxylic acid. nih.gov The α-amino group is then protected with 2-nitrobenzenesulfonyl (o-NBS), which makes the amine proton acidic enough for methylation using an alkylating agent like methyl iodide or dimethyl sulfate. nih.gov After methylation, the o-NBS group is removed, and the α-amine is reprotected with Fmoc-OSu before the final N-methylated amino acid is cleaved from the resin under mild acidic conditions (1% TFA). nih.gov

Solution-Phase via Oxazolidinones : An efficient synthesis can be achieved by converting an Fmoc-amino acid into an intermediate 5-oxazolidinone. acs.org This ring is then reductively opened using a reducing agent like triethylsilane in the presence of a Lewis acid (e.g., AlCl₃), which also achieves the N-methylation. acs.org This method offers excellent yields and can be performed on a large scale, often producing a product pure enough for direct use in SPPS. acs.org

Benzhydryl Ester Method : This route involves protecting the carboxyl group of an N-nosyl-α-amino acid as a benzhydryl ester. nih.gov The N-nosyl group can then be methylated, followed by selective deprotection and reprotection with Fmoc to yield the final product without requiring chromatographic purification. nih.gov

Applications in Peptide and Protein Engineering Research

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid polymer support. nih.gov The Fmoc/tBu (tert-butyl) strategy is a dominant approach due to its use of milder cleavage conditions compared to older Boc/Bzl (tert-butyloxycarbonyl/benzyl) methods. nih.govpeptide.com In this process, the C-terminal amino acid is first anchored to the resin. The synthesis proceeds through iterative cycles of deprotection and coupling: the Fmoc group of the resin-bound amino acid is removed with a mild base (typically piperidine), and the next Fmoc-protected amino acid is then coupled to the newly exposed amine. peptide2.com

The versatility of Fmoc-SPPS makes it the method of choice for incorporating non-canonical amino acids (ncAAs) into peptide sequences. nih.gov Compounds like (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid are designed precisely for this purpose. The Fmoc group ensures that the α-amino group does not undergo unwanted reactions during the coupling step, while the carboxylic acid is activated to form a peptide bond with the growing chain. chemimpex.com The incorporation of ncAAs with unique side chains, such as the 4-ethylhexyl group, can be used to probe protein-protein interactions, enhance resistance to enzymatic degradation, or control peptide folding. nih.gov

Synthesizing certain peptide sequences, particularly long or hydrophobic ones, can be challenging due to aggregation of peptide chains on the solid support, leading to incomplete reactions. To overcome this, chemists employ various strategies. One common technique involves the use of backbone-protected amino acid derivatives, such as those carrying a 2-hydroxy-4-methoxybenzyl (Hmb) group, which disrupts the interchain hydrogen bonding that causes aggregation. nih.govcapes.gov.br While no specific data exists for this compound, its bulky, aliphatic side chain could potentially contribute to steric hindrance, which might necessitate optimized coupling conditions or the use of such specialized reagents if it were part of a difficult sequence.

The synthesis of branched peptides, such as multiple antigenic peptides (MAPs), also relies on Fmoc-SPPS. This is typically achieved by using Fmoc-protected lysine (B10760008) residues, where the two amino groups of lysine allow for the divergent growth of two separate peptide chains from a single point. upf.edu An Fmoc-ncAA like this compound could be incorporated into the branches of a MAP to study its effect on immunological response or structural presentation.

Synthesis of Modified Peptides and Peptidomimetics

Modified peptides and peptidomimetics are molecules that mimic the structure and function of natural peptides but have been altered to improve properties like stability or bioavailability. The incorporation of ncAAs is a fundamental approach to creating these novel structures. The unprotected core of the title compound, 2-amino-4-ethylhexanoic acid (AEH), has been synthesized and incorporated into peptide substrates to study how its branched, hydrophobic side chain affects the activity of the protease chymotrypsin (B1334515) through steric hindrance. researchgate.net This demonstrates the potential of the 4-ethylhexyl side chain to create peptides with tailored biological interactions.

Spiroligomers are a class of synthetic oligomers with highly rigid, fused-ring backbones that create well-defined three-dimensional structures. These molecules are assembled by coupling pairs of bis-amino acids. Recent advances have adapted this process for automated solid-phase synthesis using Fmoc-protected bis-amino acid building blocks. nih.gov This methodology allows for the creation of stereochemically diverse spiroligomers with unique functional groups. While this compound is a mono-amino acid and thus not a direct precursor for spiroligomers, its underlying structural motifs could be valuable in the broader field of creating conformationally constrained peptides.

Chemoenzymatic polymerization (CEP) is an environmentally friendly method for synthesizing polypeptides that uses enzymes, such as papain, as catalysts. nih.gov This approach often works in aqueous solutions and can proceed without the need for side-chain protecting groups, leveraging the high regio- and stereoselectivity of the enzyme. nih.gov Research has shown that this method can be used to polymerize amino acid esters, including some unnatural amino acids, to form polypeptides. For example, poly(L-serine) has been synthesized from L-serine ethyl ester using papain in an aqueous medium. nih.gov Although there is no specific research demonstrating the chemoenzymatic polymerization of this compound or its corresponding ester, this synthetic route represents a potential alternative to purely chemical methods for creating polymers containing this or similar ncAAs, provided an enzyme with suitable substrate specificity could be identified.

Structural and Conformational Studies of Peptides Containing this compound

Incorporating non-canonical amino acids (ncAAs) like this compound is a powerful strategy to control and study the structure of peptides. nih.govresearchgate.net The unique side chain of this amino acid—being both bulky and conformationally distinct from the 20 canonical amino acids—can exert significant influence over the peptide's final three-dimensional shape. nih.gov

Impact of Branched Side Chains on Peptide Secondary and Tertiary Structures

The introduction of amino acids with sterically demanding or branched side chains can impose conformational restrictions on the peptide backbone. nih.gov Residues with bulky side chains, such as the 4-ethyl-hexyl group, can favor specific secondary structures, like α-helices or β-turns, by limiting the range of accessible dihedral angles (φ and ψ) of the peptide backbone. nih.govresearchgate.net For instance, certain bulky residues have been shown to act as strong helix formers. nih.gov

Table 2: Comparative Properties of Canonical vs. Non-Canonical Branched Amino Acids

PropertyCanonical Branched Amino Acids (e.g., Valine, Leucine, Isoleucine)(S)-2-amino-4-ethyl-hexanoic acidSource
Side Chain StructureSimple alkyl branches (isopropyl, isobutyl, sec-butyl).Larger, more complex alkyl branch (4-ethyl-hexyl). nih.gov
HydrophobicityModerately to highly hydrophobic.Highly hydrophobic due to the larger alkyl chain. nih.gov
Steric HindranceSignificant, influences local backbone conformation.Greater steric hindrance, imposing stronger conformational constraints. nih.govresearchgate.net
Structural RoleOften found in the hydrophobic core of proteins, stabilizing structure. Promotes β-sheet formation (Val, Ile) or α-helices (Leu).Expected to strongly favor inclusion in the hydrophobic core. Its bulk may act as a potent inducer of specific secondary structures like helices. nih.gov

Spectroscopic Characterization of Conformational Preferences (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for determining the high-resolution, three-dimensional structure of molecules in solution. springernature.com For peptides containing non-canonical amino acids, NMR provides atomic-level insights into their conformational preferences. springernature.comnih.gov A suite of NMR experiments is typically employed to achieve this.

Initially, one-dimensional ¹H-NMR spectra provide a general overview of the sample's purity and folding state. uzh.ch Subsequently, two-dimensional experiments are crucial for detailed structural analysis. A Total Correlation Spectroscopy (TOCSY) experiment is used to identify the full set of protons belonging to a single amino acid's spin system. uzh.ch A Correlated Spectroscopy (COSY) experiment helps in identifying protons that are connected through a few chemical bonds. uzh.ch

The most critical experiment for determining the 3D structure is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. uzh.ch It detects protons that are close to each other in space (typically <5 Å), regardless of whether they are in the same residue or in distant parts of the peptide chain. uzh.ch The set of distance restraints derived from NOESY data, combined with dihedral angle restraints from other experiments, allows for the calculation of a precise 3D model of the peptide's structure in solution. This makes NMR an indispensable tool for characterizing the exact structural impact of incorporating a novel residue like this compound. springernature.com

Engineering of Proteins with Expanded Functional Repertoires

The ability to incorporate non-canonical amino acids (ncAAs) into proteins represents a major advance in protein engineering, allowing for the creation of proteins with functions beyond what is possible with the standard 20 amino acids. creativebiomart.netcaltech.edu This expansion of the chemical diversity of proteins opens up possibilities for designing novel biomaterials, therapeutics, and catalysts. acs.orgnih.gov

Genetic Code Expansion for Site-Specific Non-Canonical Amino Acid Incorporation

Genetic code expansion (GCE) is a powerful technique that enables the site-specific incorporation of ncAAs into proteins within living cells. acs.orgbiorxiv.org The process requires hijacking the cell's translational machinery by introducing an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.gov This aaRS/tRNA pair must be engineered to function independently of the host cell's own synthetases and tRNAs. nih.gov

The strategy most commonly involves reassigning a "blank" codon, typically the amber stop codon (UAG), to encode the ncAA. springernature.comnih.gov The engineered orthogonal tRNA contains an anticodon that recognizes the UAG codon on the messenger RNA (mRNA). nih.gov The orthogonal aaRS is specifically evolved to recognize and charge this tRNA with the desired ncAA, such as the de-protected form of this compound, which is supplied in the cell growth medium. nih.govmdpi.com When the ribosome encounters the UAG codon during protein synthesis, the charged orthogonal tRNA delivers the ncAA, resulting in its incorporation at that specific site in the polypeptide chain. springernature.com This method allows for the precise placement of a single ncAA, enabling detailed studies of protein structure and function. nih.gov

Table 3: Essential Components for Genetic Code Expansion

ComponentFunctionExample/RequirementSource
Non-Canonical Amino Acid (ncAA)The novel building block to be incorporated. Must be able to enter the cell.(S)-2-amino-4-ethyl-hexanoic acid. mdpi.com
Orthogonal Aminoacyl-tRNA Synthetase (aaRS)Enzyme that specifically attaches the ncAA to the orthogonal tRNA. Must not recognize any endogenous tRNAs or amino acids.An engineered variant of a TyrRS or LeuRS from an organism like M. jannaschii. nih.gov
Orthogonal tRNAA tRNA that is not recognized by any endogenous aaRS but is recognized by the orthogonal aaRS. It contains an anticodon for a reassigned codon.A suppressor tRNA, such as tRNATyrCUA, that recognizes the UAG (amber) stop codon. nih.govnih.gov
Reassigned CodonA codon in the gene of interest that is designated to encode the ncAA instead of its usual meaning (e.g., stop).The UAG (amber) stop codon is most commonly used. springernature.com
Expression HostThe cell (e.g., E. coli) in which protein synthesis occurs. Sometimes requires genetic modification to improve efficiency.Commonly used strains are E. coli DH10B or BL21. springernature.com

Creation of Artificial Proteins and Biomolecular Systems with Novel Properties

The site-specific incorporation of ncAAs through genetic code expansion is a transformative tool for creating artificial proteins with novel or enhanced properties. acs.orgresearchgate.net By placing an ncAA with a unique side chain, such as the bulky and hydrophobic 4-ethyl-hexyl group, at a specific position, researchers can rationally alter a protein's characteristics. nih.govnih.gov

For example, introducing a highly hydrophobic residue into the core of a protein could enhance its thermal stability. Placing it on the surface could mediate new protein-protein interactions or improve binding to hydrophobic ligands. acs.org This technique has been used to engineer enzymes with altered catalytic mechanisms, create fluorescent proteins by incorporating fluorescent ncAAs, and install chemical handles for bio-orthogonal labeling and imaging. acs.orgnih.gov Ultimately, the ability to move beyond the limitations of the 20 canonical amino acids allows for the de novo design of artificial proteins and biomolecular systems with functionalities tailored for specific applications in medicine, materials science, and synthetic biology. creativebiomart.netacs.org

Investigating the Role of Non-Canonical Residues in Enzyme Activity and Specificity

The site-specific incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for probing the active sites of enzymes and understanding the determinants of substrate specificity. The unique structural and electronic properties of these synthetic residues can modulate the binding affinity and turnover rate of enzymatic reactions, providing valuable insights into enzyme mechanisms. One such non-canonical amino acid, this compound, serves as a key building block for synthesizing peptide substrates designed to explore enzyme-substrate interactions. Its deprotected form, 2-amino-4-ethylhexanoic acid (AEH), features a branched, hydrophobic side chain that can be used to probe the spatial and physicochemical constraints of an enzyme's binding pocket.

Detailed research has been conducted to elucidate how the incorporation of the AEH residue into a peptide substrate affects the catalytic activity of the serine protease chymotrypsin. researchgate.netmdpi.com Chymotrypsin is known to preferentially cleave peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp), which fit into its S1 binding pocket. By replacing the canonical amino acid in the P1 position of a substrate with the synthetic AEH residue, researchers can assess how the enzyme accommodates this "unnatural" side chain.

In a notable study, a novel peptidyl 7-Amino-4-methylcoumarin (AMC) substrate was synthesized containing AEH at the P1 position (Ac-Ala-Ala-Pro-AEH-AMC). researchgate.net AMC is a fluorescent reporter group that is released upon enzymatic cleavage of the amide bond, allowing for real-time monitoring of enzyme activity. The kinetic parameters of chymotrypsin for this synthetic substrate were compared to those for a substrate containing phenylalanine (Ac-Ala-Ala-Pro-Phe-AMC), which represents a canonical, preferred substrate.

The introduction of the AEH residue, with its distinct branched alkyl side chain, was found to significantly influence the enzyme's catalytic efficiency. The high hydrophobicity of the AEH side chain was expected to favor binding in the hydrophobic S1 pocket of chymotrypsin. However, the kinetic data revealed that the steric bulk arising from the branched ethyl group at the γ-position of the side chain played a more dominant role. This steric hindrance was proposed to affect the optimal positioning of the substrate within the active site, thereby influencing the rate of catalysis. researchgate.netmdpi.com

The detailed kinetic findings from this research highlight the sensitivity of the chymotrypsin active site to the precise shape and size of the P1 residue. While hydrophobicity is a key determinant for binding, the steric profile of the side chain is critical for achieving an efficient catalytic turnover.

Interactive Data Table: Kinetic Parameters of Chymotrypsin with Different Peptide Substrates

The following table summarizes the Michaelis-Menten kinetic constants for the hydrolysis of two different peptidyl-AMC substrates by chymotrypsin. The data illustrates the impact of substituting the canonical amino acid Phenylalanine (Phe) with the non-canonical 2-amino-4-ethylhexanoic acid (AEH) at the P1 position.

SubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Ac-Ala-Ala-Pro-Phe-AMC49721.5 x 106
Ac-Ala-Ala-Pro-AEH-AMC291.96.6 x 104

Data sourced from studies on the effect of unnatural branched amino acids on chymotrypsin activity. researchgate.net

This use of this compound to build customized peptide probes exemplifies a key approach in modern protein engineering and enzymology. By systematically altering substrate structures with non-canonical residues, researchers can map the specificity determinants of proteases and other enzymes with high precision. This knowledge is fundamental for the design of specific enzyme inhibitors and the development of novel biocatalysts for synthetic applications. researchgate.net

Analytical and Characterization Research in Modified Amino Acids and Peptides

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are central to determining the purity of N-Fmoc protected amino acids, assessing both chemical and enantiomeric contaminants.

High-Performance Liquid Chromatography (HPLC) is a primary technique for evaluating the purity of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid. phenomenex.com Given that these compounds are the foundational units for peptide synthesis, their chemical and, crucially, their optical purity are paramount considerations. tandfonline.comtandfonline.com The final purity of a synthesized peptide is directly impacted by the quality of the protected amino acids used. phenomenex.com

Reversed-phase HPLC (RP-HPLC) is commonly used to separate the main compound from synthesis-related impurities. merckmillipore.com The Fmoc (9-Fluorenylmethyloxycarbonyl) group provides strong UV absorbance, typically monitored around 220 nm, facilitating sensitive detection. phenomenex.com

For assessing enantiomeric purity—ensuring the compound is the desired (S)-isomer and free from its (R)-enantiomer—chiral HPLC is the method of choice. tandfonline.comphenomenex.com This is often achieved without further chemical modification by using specialized chiral stationary phases (CSPs). tandfonline.com Polysaccharide-based CSPs (e.g., Lux Cellulose) and macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin) have proven effective for resolving enantiomers of a wide range of Fmoc-amino acids. phenomenex.comsigmaaldrich.com The mobile phase typically consists of an organic modifier like acetonitrile (B52724) or methanol (B129727) with an acidic additive, such as trifluoroacetic acid (TFA) or formic acid, to ensure good peak shape and resolution. phenomenex.com It has been demonstrated that even small amounts, as low as 0.15% of the undesired enantiomer, can be detected using chiral HPLC. tandfonline.com

Table 1: Typical HPLC Conditions for Purity Analysis of Fmoc-Amino Acids

Parameter Condition Purpose Source
Column (Stationary Phase) Lux Cellulose-2, Chirobiotic T (Teicoplanin) Chiral separation of (S) and (R) enantiomers. phenomenex.comsigmaaldrich.com
C18 (Reversed-Phase) Separation from chemical impurities. tandfonline.com
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid Elution of the compound and control of retention and selectivity. phenomenex.com
Flow Rate 1.0 mL/min (Isocratic) Consistent elution and separation. phenomenex.com
Detection UV at 220 nm Detection of the Fmoc-containing analyte. phenomenex.com
Temperature Ambient Standard operating condition. phenomenex.com

Derivatization is a chemical technique used to convert an analyte into a product with improved properties for analysis. actascientific.comactascientific.com For amino acids, this often aims to enhance detection by attaching a chromophoric or fluorophoric tag. nih.gov

In the case of this compound, the Fmoc protecting group is itself a potent chromophore, providing strong ultraviolet (UV) absorbance, which typically makes further derivatization for detection unnecessary. phenomenex.commerckmillipore.com However, in the broader context of amino acid analysis, several derivatization reagents are employed, particularly when the native amino acid lacks a suitable chromophore. actascientific.com

Common pre-column derivatization agents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. It does not react with secondary amines. actascientific.comnih.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl): The same reagent used to create the protecting group can be used as a pre-column derivatization agent for both primary and secondary amino acids to yield fluorescent derivatives. nih.gov

Dansyl chloride: Another common reagent that reacts with primary and secondary amino groups to produce fluorescent sulfonamide adducts. actascientific.com

These methods are crucial for the trace analysis of free amino acids in complex biological or food matrices. actascientific.com For an already-Fmoc-protected amino acid being analyzed for purity, the intrinsic properties of the Fmoc group are leveraged directly. merckmillipore.com

Spectrometric Methods for Structural Elucidation and Molecular Weight Confirmation

Spectrometric techniques are indispensable for confirming the identity and detailed chemical structure of modified amino acids.

Mass spectrometry is a powerful analytical tool used to confirm the molecular identity of a compound by measuring its mass-to-charge ratio (m/z). lcms.cz For this compound, high-resolution mass spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) is ideal. lcms.cz

This analysis provides a highly accurate mass measurement of the intact molecule. The experimentally determined mass is compared to the calculated exact mass based on the elemental formula (C₂₃H₂₇NO₄). nih.gov A close match, typically within a few parts per million (ppm), provides high confidence in the compound's identity and elemental composition. lcms.cz ESI-MS generates multiply charged ions, and the resulting series can be deconvoluted to determine the precise molecular weight of the analyte. lcms.cz

Table 2: Properties of this compound

Property Value Source
Chemical Formula C₂₃H₂₇NO₄ nih.govachemblock.com
Molecular Weight (Average) 381.47 g/mol nih.govachemblock.com
Monoisotopic Mass 381.19400834 Da nih.gov
CAS Number 1998613-43-6 achemblock.comwuxiapptec.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise covalent structure of a molecule in solution. nmims.edu Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are used to assign signals to every proton and carbon atom in this compound, confirming its constitution and stereochemistry. bachem.com

The NMR spectrum of an Fmoc-protected amino acid has several characteristic regions:

¹H NMR: The fluorenyl group of the Fmoc moiety produces a set of characteristic signals in the aromatic region, typically between 7.3 and 7.9 ppm. beilstein-journals.org The protons on the linker portion of the Fmoc group and the alpha-proton of the amino acid appear in the mid-field region. The aliphatic protons of the 4-ethyl-hexanoic acid side chain would appear in the upfield region (approx. 0.8-1.7 ppm).

¹³C NMR: The carbonyl carbon of the carboxylic acid and the urethane (B1682113) linkage appear far downfield (approx. 156 and 172-179 ppm, respectively). beilstein-journals.orgchemicalbook.com The numerous aromatic carbons of the fluorenyl group resonate between approximately 120 and 145 ppm. beilstein-journals.org The aliphatic carbons of the side chain provide distinct signals at higher field strengths.

Analysis of these spectra confirms the presence and connectivity of all functional groups and structural components. bachem.com

Table 3: Predicted Characteristic NMR Chemical Shifts (δ) for this compound

Structural Moiety Nucleus Predicted Chemical Shift Range (ppm) Notes Source
Fluorenyl Group ¹H 7.30 - 7.90 Multiple signals for 8 aromatic protons. beilstein-journals.org
¹³C 120.0 - 145.0 Signals for aromatic and bridgehead carbons. beilstein-journals.orgchemicalbook.com
Fmoc Linker (-O-CH₂-CH-) ¹H 4.10 - 4.50 Methylene and methine protons. beilstein-journals.org
¹³C 47.0 - 68.0 Methylene and methine carbons. bachem.combeilstein-journals.org
Amino Acid Backbone (α-CH, COOH) ¹H (α-H) ~4.0 - 4.5 Alpha-proton adjacent to the nitrogen. beilstein-journals.org
¹³C (α-C) ~49.0 - 55.0 Alpha-carbon. bachem.com
¹³C (C=O) 172.0 - 179.0 Carboxylic acid carbon. beilstein-journals.org
4-ethyl-hexanoic side chain ¹H 0.80 - 1.70 Aliphatic protons (CH₃, CH₂, CH). chemicalbook.com
¹³C 10.0 - 40.0 Aliphatic carbons. chemicalbook.com

Future Directions and Emerging Research Avenues for S 2 Fmoc Amino 4 Ethyl Hexanoic Acid

Development of More Sustainable and Environmentally Benign Synthetic Processes

The conventional synthesis of peptides and their constituent amino acids, including Fmoc-protected derivatives, often relies on hazardous solvents and generates significant waste. tandfonline.com Fluorenylmethoxycarbonyl based Solid-Phase Peptide Synthesis (SPPS) is the preferred method for producing most peptides, but its sustainability is hampered by the high consumption of solvents during washing steps. rsc.orgdigitellinc.com A major focus of future research is the development of greener, more sustainable synthetic protocols.

Key areas of development include:

Green Solvent Replacement: The workhorse solvents in SPPS, such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (CH2Cl2), are considered hazardous. tandfonline.comrsc.org Research is actively exploring less toxic, more environmentally benign alternatives. biotage.com Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), anisole, and N-octylpyrrolidone (NOP) are being investigated as replacements in various steps of SPPS. tandfonline.combiotage.com Studies have shown that green solvents can often be adopted without impairing the synthetic process, thereby reducing the environmental impact. rsc.org However, the choice of solvent can be critical, as deprotection steps, for instance, are highly sensitive to the solvent used. biotage.com

Process Optimization and Waste Reduction: Beyond solvent replacement, process intensification strategies aim to minimize waste. One promising approach combines the coupling and Fmoc-deprotection steps, eliminating the need for intermediate filtration and washing. digitellinc.com This can reduce solvent consumption by as much as 75%. peptide.com Furthermore, developing synthetic routes that circumvent the use of toxic reagents, such as the cyanide used in traditional Strecker syntheses, is a high priority for UAA synthesis. bioascent.com Methodologies like the Biron-Kessler method for N-methylation and electrocatalytic cross-coupling reactions represent steps toward milder and more efficient syntheses of complex amino acids. bioascent.comnih.gov

rsc.orgpeptide.com
Table 1: Comparison of Traditional vs. Green Solvents in Peptide Synthesis
SolventTypeKey Characteristics/Applications in SPPSSource Reference
N,N-dimethylformamide (DMF)TraditionalStandard solvent for SPPS; effective but hazardous.
N-methylpyrrolidone (NMP)TraditionalCommonly used alternative to DMF; also considered hazardous.

Exploration of Novel Peptide Architectures and Bioactive Molecules

The incorporation of non-canonical amino acids (ncAAs) like (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is a powerful strategy for creating peptides with enhanced or entirely new properties. nih.gov These UAAs expand the chemical diversity available for peptide design far beyond the 20 canonical amino acids. nih.govresearchgate.net The unique ethyl-branched side chain of this compound can be used to introduce specific steric constraints and hydrophobic interactions, influencing peptide folding and stability.

Future research in this area will likely focus on:

Enhanced Biological Stability and Activity: A primary challenge for peptide therapeutics is their susceptibility to degradation by proteases in the body. creative-peptides.com Introducing ncAAs can strategically modify cleavage sites, dramatically increasing the in-vivo half-life of a peptide. creative-peptides.com The unique structure of this compound can be leveraged to create peptidomimetics with improved stability, receptor binding affinity, and selectivity. sigmaaldrich.com

Designing Novel Structures: The inclusion of ncAAs facilitates the design of artificial proteins and novel peptide architectures, such as cyclic peptides and β-peptides, which can adopt predictable and stable conformations. researchgate.netlifeboat.com These constrained structures can lead to higher binding affinity and specificity for therapeutic targets. lifeboat.com For example, the presence of specific branched-chain amino acids has been shown to be critical for the activity of certain antihypertensive peptides. nih.gov The ethyl branching in this compound could be similarly exploited to fine-tune the bioactivity of newly designed peptides.

Integration with Computational Design and Machine Learning for Peptide Discovery

The chemical space of possible peptides, especially when including ncAAs, is astronomically vast, making purely experimental screening impractical. tandfonline.com Computational design and artificial intelligence (AI) are emerging as indispensable tools to navigate this complexity and accelerate the discovery of new peptide-based molecules. researchgate.netnih.govstrath.ac.uk

Key applications for the integration of computational methods include:

Predictive Modeling: Machine learning (ML) algorithms can be trained on existing peptide data to predict the properties of novel sequences, including those containing this compound. nih.govnih.gov These models can forecast bioactivity, binding affinity, and other crucial pharmaceutical properties, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.govnih.gov Generative AI models like PepINVENT are even capable of designing novel peptides that incorporate ncAAs from the ground up. nih.gov

Structure-Based Design: Computational tools like Rosetta can be used to design peptides with specific three-dimensional structures. nih.govyoutube.com By extending these methods to include ncAAs, it is possible to design metalloproteins or other complex functional molecules with atomic-level accuracy. nih.gov This integrated approach, combining computational modeling with automated synthesis and experimental validation, creates a powerful, seamless pipeline for transforming designed sequences into functional chemical entities. lifeboat.comresearchgate.net This synergy is crucial for efficiently exploring the potential of unique building blocks like this compound in the development of next-generation therapeutics. nih.govresearchgate.net

researchgate.netnih.govnih.gov
Table 2: Computational and Machine Learning Approaches in Peptide Discovery
Approach/ToolDescriptionApplication in Peptide DesignSource Reference
Machine Learning (e.g., Random Forest, SVM)Algorithms that learn from data to make predictions on new inputs.Predicts peptide properties like bioactivity, binding affinity, and solubility to guide candidate selection.
Generative AI (e.g., PepINVENT)AI models capable of creating new, valid data, such as novel molecular structures.Designs diverse peptides from scratch, including those with natural and non-natural amino acids, for specific goals.

Q & A

Basic: What is the role of the Fmoc group in (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid during solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during SPPS, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This allows sequential coupling of amino acids while preventing unwanted side reactions. The Fmoc group is preferred over Boc (tert-butoxycarbonyl) due to its orthogonality in multi-step syntheses and compatibility with automated protocols .

Advanced: How does the 4-ethyl substitution influence the coupling efficiency of this compound in SPPS?

The ethyl group at position 4 introduces steric hindrance, potentially reducing coupling efficiency. To mitigate this, use activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate), which forms stable active esters and accelerates coupling kinetics. Pre-activation for 2–5 minutes before resin addition improves yields .

Basic: What analytical techniques confirm the purity and structure of this compound?

  • Reversed-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98%).
  • NMR spectroscopy : 1H and 13C NMR verify stereochemistry (S-configuration) and ethyl group integration. DEPT-135 distinguishes CH, CH2, and CH3 groups.
  • LC-MS : Confirms molecular weight (expected [M+H]+: ~422.5 g/mol) and detects side products like Fmoc-deprotected species .

Advanced: How can researchers address discrepancies in reported solubility data for this compound across different solvent systems?

Systematically test solubility in DMF, DMSO, and THF at 25°C and 50°C. Use dynamic light scattering (DLS) to detect aggregation in dilute solutions. For low-solubility cases, employ co-solvents (e.g., 10% DMSO in DMF) or sonication. Document temperature and mixing protocols to ensure reproducibility .

Basic: What storage conditions are recommended for maintaining the stability of this compound?

Store at -20°C under argon in a desiccator. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the Fmoc group. For long-term storage (>6 months), lyophilize the compound and seal under vacuum .

Advanced: What strategies optimize the incorporation of this amino acid into β-sheet-rich peptide structures?

Combine with D-amino acids or proline derivatives to stabilize secondary structures. Use circular dichroism (CD) spectroscopy to monitor β-sheet formation (characteristic minima at ~218 nm). Molecular dynamics simulations can predict backbone flexibility and side-chain interactions influenced by the ethyl group .

Basic: How does the ethyl group at position 4 affect the peptide's protease resistance?

The ethyl group increases steric bulk, potentially reducing protease access to cleavage sites. Validate resistance via trypsin/chymotrypsin digestion assays (37°C, pH 8.0) followed by MALDI-TOF MS analysis. Compare degradation rates with non-ethylated analogs .

Advanced: What synthetic routes enable efficient production of this compound with high enantiomeric excess?

  • Asymmetric hydrogenation : Catalyze α,β-unsaturated precursors with chiral ligands (e.g., BINAP-Ru complexes) to achieve >99% ee.
  • Chiral resolution : Separate diastereomers via crystallization with (+)- or (-)-camphorsulfonic acid.
  • Analytical validation : Use chiral HPLC (Chiralpak IA column) or 1H NMR with europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to confirm enantiopurity .

Basic: What safety precautions are critical when handling this compound?

Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. In case of exposure, rinse skin with water for 15 minutes and consult safety data sheets (SDS) for specific first-aid measures .

Advanced: How can researchers resolve conflicting data on the compound’s stability under acidic conditions?

Perform pH stability studies (pH 1–6, 37°C) using HCl or acetic acid buffers. Monitor degradation via HPLC at 0, 24, and 48 hours. Compare kinetic profiles to identify critical pH thresholds. For acid-sensitive applications, consider alternative protecting groups (e.g., Alloc) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.